![molecular formula C24H28N2O4S B10997916 N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methoxybenzamide](/img/structure/B10997916.png)
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methoxybenzamide
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Overview
Description
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methoxybenzamide is a complex organic compound with a unique structure that includes a pyrrole ring, a sulfonyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via a sulfonylation reaction using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Methoxybenzamide Moiety: This step involves the reaction of the intermediate compound with 3-methoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N’- (4-methylphenyl)sulfamide: Shares the sulfonyl group and aromatic ring but differs in the overall structure.
3,5-dimethyl-N-[(4-methylphenyl)methyl]aniline: Similar aromatic structure but lacks the pyrrole and methoxybenzamide moieties.
Uniqueness
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Biological Activity
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyrrole ring and a sulfonamide group, which contribute to its biological activity, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C24H28N2O4S, with a molecular weight of approximately 440.176 g/mol. The presence of the methoxybenzamide and sulfonyl moieties enhances its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C24H28N2O4S |
Molecular Weight | 440.176 g/mol |
Structural Features | Pyrrole ring, Sulfonamide group |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . The sulfonyl group may facilitate interactions with various enzymes and proteins, potentially inhibiting their activity and affecting cellular pathways. Preliminary studies have shown that derivatives of this compound can exert broad-spectrum effects against various pathogens.
Anticancer Properties
The compound has been investigated for its anticancer properties , particularly as a potential inhibitor of specific kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that promote tumor growth. The structure of this compound suggests it may act as a type of kinase inhibitor, although detailed studies are required to confirm its efficacy and mechanism of action.
The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes. The sulfonamide group is particularly significant in influencing enzyme inhibition, which is crucial for understanding the compound's mechanism of action.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds in the same class:
- Antiviral Activity : Related compounds have shown antiviral effects against viruses such as HIV and HCV by increasing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .
- Kinase Inhibition : Compounds structurally related to this compound have been evaluated for their ability to inhibit RET kinase activity, demonstrating moderate to high potency in various assays .
Properties
Molecular Formula |
C24H28N2O4S |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propylpyrrol-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C24H28N2O4S/c1-6-14-26-18(4)17(3)22(31(28,29)21-12-10-16(2)11-13-21)23(26)25-24(27)19-8-7-9-20(15-19)30-5/h7-13,15H,6,14H2,1-5H3,(H,25,27) |
InChI Key |
NUVRXSPXXFTHHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)C2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C)C)C |
Origin of Product |
United States |
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